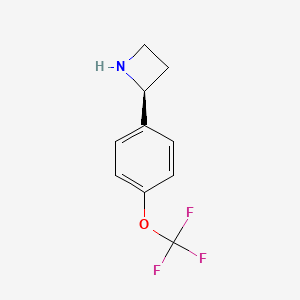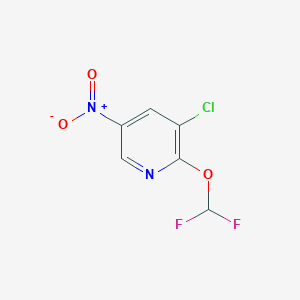![molecular formula C25H30S2 B12940983 2-Undecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12940983.png)
2-Undecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Undecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene is a complex organic compound that belongs to the family of benzo[b]thieno[2,3-d]thiophenes. These compounds are known for their unique structural properties, which make them valuable in various scientific and industrial applications. The presence of an undecyl group enhances its solubility and processability, making it a promising candidate for organic electronics and other advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Undecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene typically involves multiple steps, starting with the construction of the benzo[b]thieno[2,3-d]thiophene core. One common method involves the Fiesselmann thiophene synthesis, where ketones are treated with methyl thioglycolate in the presence of DBU and calcium oxide powder . Another approach includes the Friedel-Crafts acylation of (hetero)arenes with 3-chlorobenzo[b]thiophene-2-carbonyl chlorides, followed by treatment with sodium sulfide and an alkylating agent .
Industrial Production Methods
Industrial production of this compound may involve scalable solution-processable methods. For instance, solution shearing techniques can be employed to form thin films of the compound, which are essential for applications in organic thin-film transistors . These methods ensure high molecular packing and crystallinity, which are crucial for the performance of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Undecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups that enhance the compound’s electronic properties.
Reduction: Used to modify the compound’s electronic structure.
Substitution: Commonly involves halogenation or alkylation to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or alkylating agents like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzo[b]thieno[2,3-d]thiophene derivatives with enhanced electronic properties, while substitution reactions can introduce various functional groups that modify the compound’s solubility and reactivity.
Scientific Research Applications
2-Undecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing advanced organic materials.
Medicine: Investigated for use in drug delivery systems and as a component in diagnostic devices.
Industry: Employed in the production of organic thin-film transistors and other electronic devices
Mechanism of Action
The mechanism of action of 2-Undecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene involves its interaction with molecular targets through its unique electronic structure. The compound’s conjugated system allows for efficient charge transport, making it suitable for use in organic semiconductors. The undecyl group enhances its solubility and processability, facilitating its incorporation into various devices .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thieno[2,3-d]thiophene: Lacks the undecyl group, resulting in different solubility and processability properties.
Benzo[4,5]selenopheno[3,2-b]thiophene: Contains selenium instead of sulfur, leading to different electronic properties.
2-Bromo benzothieno[3,2-b] benzothiophene: A brominated derivative with distinct reactivity and applications.
Uniqueness
2-Undecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene stands out due to the presence of the undecyl group, which enhances its solubility and processability. This makes it particularly valuable for applications in organic electronics, where these properties are crucial for device performance.
Properties
Molecular Formula |
C25H30S2 |
|---|---|
Molecular Weight |
394.6 g/mol |
IUPAC Name |
2-undecyl-[1]benzothiolo[3,2-b][1]benzothiole |
InChI |
InChI=1S/C25H30S2/c1-2-3-4-5-6-7-8-9-10-13-19-16-17-21-23(18-19)27-24-20-14-11-12-15-22(20)26-25(21)24/h11-12,14-18H,2-10,13H2,1H3 |
InChI Key |
VOFHRVGENHODQX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1=CC2=C(C=C1)C3=C(S2)C4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


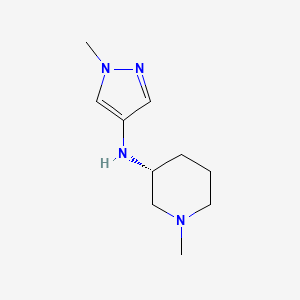
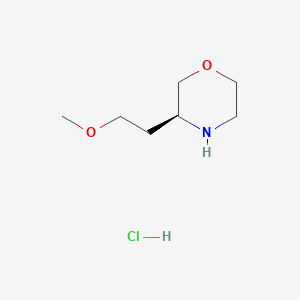
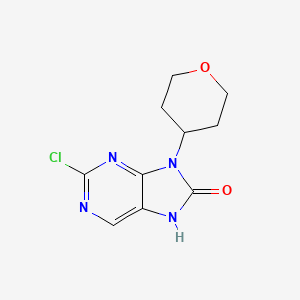
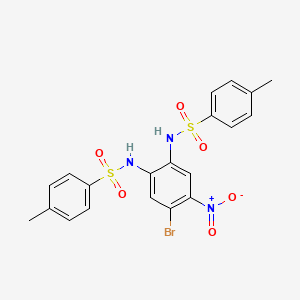

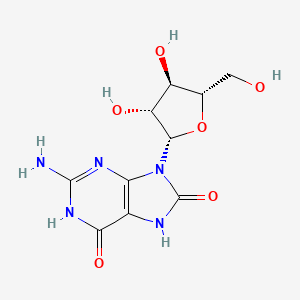
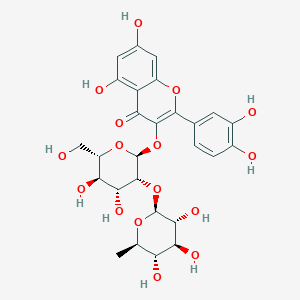

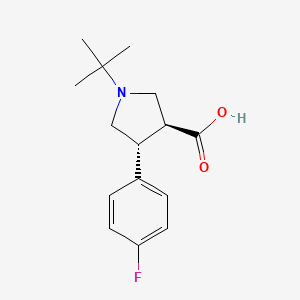
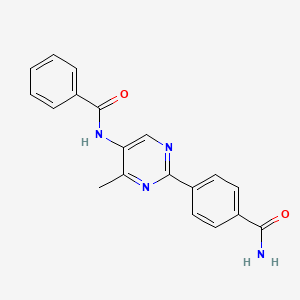
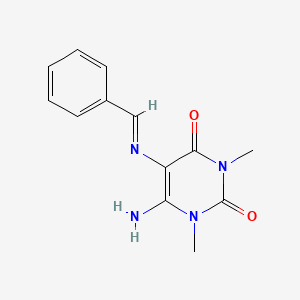
![7-(Methylsulfanyl)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B12940961.png)
